molecular formula C7H11ClN2O2 B8754542 4-Acetylpiperazine-1-carbonyl chloride

4-Acetylpiperazine-1-carbonyl chloride

Cat. No. B8754542
M. Wt: 190.63 g/mol
InChI Key: HHXLDBGLGUQHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetylpiperazine-1-carbonyl chloride is a useful research compound. Its molecular formula is C7H11ClN2O2 and its molecular weight is 190.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Acetylpiperazine-1-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetylpiperazine-1-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Acetylpiperazine-1-carbonyl chloride

Molecular Formula

C7H11ClN2O2

Molecular Weight

190.63 g/mol

IUPAC Name

4-acetylpiperazine-1-carbonyl chloride

InChI

InChI=1S/C7H11ClN2O2/c1-6(11)9-2-4-10(5-3-9)7(8)12/h2-5H2,1H3

InChI Key

HHXLDBGLGUQHNO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of carbonic acid ditrichloromethyl ester (triphosgene) (2.31 g, 7.80 mmol) in CH2Cl2 (30 ml) at 0° C., was added a solution of 1-piperazin-1-yl-ethanone (2.0 g, 15.6 mmol) and pyridine (1.38 ml, 17.2 mmol) in CH2Cl2 (5 ml) over 30 minutes. The temperature was raised to RT, and stirring was continued over night. The organic phase was washed with H2O, dried over Na2SO4. Purification by flash chromatography (SiO2, EtOAc) yielded 1.12 g (38%) of the title compound as white solid.
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.38 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
38%

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